Product packaging for Lipoxamycin hemisulfate(Cat. No.:CAS No. 11075-87-9)

Lipoxamycin hemisulfate

Cat. No.: B1683700
CAS No.: 11075-87-9
M. Wt: 843.1 g/mol
InChI Key: LQVOFMWEPHCSIY-IJBYHFJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Natural Product-Derived Bioactive Molecules in Academia

The exploration of natural products for bioactive compounds has a rich history in academia and has been a cornerstone of drug discovery. nih.govresearchgate.net For centuries, traditional medicine has utilized plants and microorganisms to treat a myriad of ailments. researchgate.netnih.gov The systematic scientific investigation of these natural sources, which began in the 19th century, led to the isolation of numerous groundbreaking therapeutic agents, including penicillin from fungi and morphine from plants. nih.govnih.govmdpi.com This historical precedent underscores the immense value of natural products as a source of structurally diverse and biologically active molecules. researchgate.netnih.gov These compounds often possess unique mechanisms of action and have served as templates for the development of new drugs. mdpi.comresearchgate.net The continued investigation into natural products, like Lipoxamycin (B1675562) from microbial sources, remains a vital area of research for identifying novel therapeutic leads and tools to probe fundamental biological processes. nih.govresearchgate.net

Overview of Lipoxamycin Hemisulfate as a Subject of Chemical Biology and Pharmacological Research

This compound is recognized as a potent inhibitor of serine palmitoyltransferase (SPT), with an IC50 of 21 nM. dcchemicals.commedchemexpress.commedchemexpress.comtargetmol.com This inhibitory activity forms the basis of its significance in chemical biology and pharmacological research. nih.gov As a chemical probe, this compound allows for the targeted disruption of the sphingolipid biosynthesis pathway, enabling researchers to dissect the roles of sphingolipids in various cellular functions. universiteitleiden.nl Its antifungal properties, particularly against various Candida species and Cryptococcus neoformans, highlight its potential as a lead compound in the development of new antifungal agents. dcchemicals.commedchemexpress.com The hemisulfate salt form of Lipoxamycin generally offers improved water solubility and stability compared to its free base form, facilitating its use in experimental settings. medchemexpress.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 11075-87-9 dcchemicals.comcaymanchem.combioscience.co.uk
Molecular Formula C19H36N2O5 • 1/2H2SO4 caymanchem.combioscience.co.uk
Molecular Weight 421.5 caymanchem.combioscience.co.uk
Synonym Neoenactin M1 caymanchem.combioscience.co.uk
Primary Target Serine Palmitoyltransferase (SPT) dcchemicals.commedchemexpress.com
IC50 21 nM dcchemicals.commedchemexpress.commedchemexpress.comtargetmol.com

Fundamental Research Significance of Serine Palmitoyltransferase (SPT) Inhibition

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of sphingolipids, a class of essential lipids involved in a wide array of cellular processes. ed.ac.ukresearchgate.net SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in this critical pathway. ed.ac.ukresearchgate.net The inhibition of SPT has profound implications for understanding the roles of sphingolipids in cell signaling, membrane structure, and the pathogenesis of various diseases. acs.orgfrontiersin.org

Research has shown that modulating SPT activity can impact conditions such as insulin (B600854) resistance, neurodegenerative disorders, and cancer. researchgate.netnih.govplos.org For instance, inhibiting SPT has been demonstrated to reduce ceramide accumulation, which is linked to insulin resistance in skeletal muscle. nih.gov Furthermore, the balance between different sphingolipid species, which is controlled by SPT, is crucial for cell fate decisions, including apoptosis and cell proliferation. researchgate.net Therefore, specific inhibitors of SPT, such as Lipoxamycin, are invaluable tools for elucidating the complex roles of sphingolipids in health and disease, and for exploring novel therapeutic strategies targeting this fundamental metabolic pathway. acs.orgresearchgate.net

The following table details the antifungal activity of Lipoxamycin against various fungal species:

Fungal SpeciesMIC (µg/mL)
Candida species0.25-16 dcchemicals.commedchemexpress.com
Cryptococcus neoformans0.25-0.5 caymanchem.com
Saccharomyces cerevisiae16 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74N4O14S B1683700 Lipoxamycin hemisulfate CAS No. 11075-87-9

Properties

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOFMWEPHCSIY-IJBYHFJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911843
Record name Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11075-87-9
Record name Lipoxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011075879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Origin of Lipoxamycin Hemisulfate

Elucidation of Microbial Producers in Natural Environments

The discovery of Lipoxamycin (B1675562) is tied to the systematic screening of microorganisms for novel bioactive compounds. Like many antibiotics, its origin traces back to a soil-dwelling bacterium.

Lipoxamycin is produced by a specific variant of the bacterium Streptomyces virginiae, designated as Streptomyces virginiae var. lipoxae. medchemexpress.com This gram-positive, filamentous bacterium was first isolated from a soil sample. wikipedia.org Strains of this variant are maintained in various international culture collections under accession numbers such as JCM 4974, NRRL 3630, and UC 5108.

The genus Streptomyces is renowned as a prolific source of secondary metabolites, accounting for over two-thirds of all known antibiotics of microbial origin. nih.govfrontiersin.org The species Streptomyces virginiae itself is known for producing a variety of other bioactive compounds, including the commercially significant virginiamycin antibiotic complex and cycloserine. wikipedia.orgnih.gov The characterization of gene clusters for other antibiotics within S. virginiae confirms its capacity for complex natural product biosynthesis. researchgate.netnih.gov The designation 'var. lipoxae' distinguishes the Lipoxamycin-producing strains from other S. virginiae strains that may produce different primary metabolites.

Table 1: Strain Information for Streptomyces virginiae var. lipoxae

AttributeInformationReference
Producing OrganismStreptomyces virginiae var. lipoxae medchemexpress.com
Isolation SourceSoil wikipedia.orggoogle.com
Culture Collection NumbersJCM 4974
NRRL 3630
UC 5108

The production of secondary metabolites like Lipoxamycin from Streptomyces is typically achieved through submerged fermentation. nih.gov While specific fermentation protocols for maximizing Lipoxamycin yield are not extensively detailed in publicly available literature, established biotechnological strategies for other Streptomyces products provide a framework for its research-scale production.

Industrial production of antibiotics from Streptomyces is commonly performed in large-scale bioreactors where critical parameters such as nutrient levels, pH, temperature, and dissolved oxygen are carefully controlled. nih.gov Fed-batch cultivation is a widely used strategy to enhance productivity by preventing the rapid depletion of essential nutrients and avoiding the accumulation of inhibitory byproducts. nih.govscielo.br This technique involves the controlled feeding of a limiting substrate, such as a carbon source like glucose, throughout the fermentation run. scielo.brfrontiersin.org For instance, in the production of daptomycin (B549167) by Streptomyces roseosporus, a fed-batch process with feedback control of the carbon source significantly increased the final product titer. nih.gov Similarly, fed-batch strategies have been successfully applied to improve the yield of oxytetracycline (B609801) from Streptomyces rimosus and clavulanic acid from Streptomyces clavuligerus. scielo.brmdpi.com

Furthermore, the addition of specific precursors to the fermentation medium can direct and enhance the biosynthesis of the target compound. nih.gov Given the structure of Lipoxamycin, supplementation with specific amino acids and fatty acid precursors could potentially increase yields. The optimization of the culture medium composition, including the primary sources of carbon, nitrogen, and phosphate, is another critical step in improving the production of secondary metabolites. researchgate.net

Biochemical Mechanisms of Lipoxamycin Biosynthesis

The molecular structure of Lipoxamycin provides clues to its biosynthetic origins, pointing toward a hybrid pathway that combines elements from different classes of natural product synthesis.

The precise enzymatic cascade responsible for the biosynthesis of Lipoxamycin has not been fully elucidated in the scientific literature. However, its chemical structure, which features a long alkyl chain and an amino-acid-derived polar head group, strongly suggests it is a hybrid peptide-polyketide natural product. medchemexpress.comresearchgate.net

The biosynthesis of such hybrid molecules involves large, multi-enzyme complexes known as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

Polyketide Synthases (PKS): These enzymes are responsible for constructing the long carbon backbone of the molecule. They work in a modular fashion, with each module catalyzing the addition of a small carboxylic acid extender unit (like malonyl-CoA or methylmalonyl-CoA) in an assembly-line-like process. actascientific.com

Nonribosomal Peptide Synthetases (NRPS): These complexes are responsible for incorporating amino acids into the structure. The polar head group of Lipoxamycin, which contains an amino group and a carboxyl group, is likely derived from an amino acid precursor that is activated and incorporated by an NRPS module. researchgate.net

While the specific precursors for Lipoxamycin are not definitively known, the biosynthesis would likely start with a fatty acid primer for the PKS portion and incorporate a specific amino acid, such as serine, via the NRPS machinery. The completed molecule would then be released from the enzyme complex. It is important to distinguish this biosynthetic pathway from the metabolic pathway that Lipoxamycin inhibits. Lipoxamycin is a known potent inhibitor of the enzyme serine palmitoyltransferase (SPT), which catalyzes the first step in sphingolipid biosynthesis. medchemexpress.comresearchgate.net

In Streptomyces, the genes encoding the enzymes for a specific secondary metabolite are almost always organized together in a contiguous region of the chromosome, known as a Biosynthetic Gene Cluster (BGC). actascientific.comencyclopedia.pub

As of now, the specific biosynthetic gene cluster for Lipoxamycin has not been identified or characterized in the published literature. However, analysis of the Streptomyces virginiae genome for other compounds provides a strong model for what the Lipoxamycin BGC would entail. The gene cluster for virginiamycin M, another major antibiotic from S. virginiae, has been characterized and found to contain a large, hybrid PKS-NRPS system. nih.govresearchgate.net This cluster includes genes for the core PKS and NRPS enzymes, as well as genes for precursor synthesis, regulation, and transport (resistance). researchgate.net It is highly probable that the Lipoxamycin BGC is similarly organized, containing both PKS and NRPS genes, alongside regulatory and transport-related genes necessary for its production and self-protection. The discovery and analysis of this specific gene cluster would be required to fully understand the enzymatic logic of Lipoxamycin biosynthesis and to enable its production through heterologous expression or genetic engineering.

Molecular Mechanism of Action: Serine Palmitoyltransferase Spt Inhibition by Lipoxamycin Hemisulfate

Serine Palmitoyltransferase as a Primary Biological Target

Serine palmitoyltransferase (SPT) is the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of sphingolipids. life-science-alliance.orgfrontiersin.orgnih.govresearchgate.net This fundamental role positions SPT as a key regulator of cellular processes where sphingolipids are involved, making it a significant target for therapeutic intervention and a subject of intensive research.

The de novo synthesis of sphingolipids is a highly conserved pathway in eukaryotes, commencing with the condensation of L-serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine. frontiersin.orgapsnet.org This reaction is catalyzed by SPT and is the committed step for the entire sphingolipid metabolic cascade. researchgate.net The product, 3-keto-dihydrosphingosine, is subsequently reduced to dihydrosphingosine (sphinganine), which then undergoes a series of enzymatic modifications to generate the vast array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. life-science-alliance.orgfrontiersin.org These lipids are not only essential structural components of cellular membranes but also function as critical signaling molecules in a variety of cellular processes such as cell proliferation, apoptosis, and stress responses. nih.gov The indispensable nature of SPT is highlighted by the fact that its complete loss of activity is embryonically lethal in organisms like fruit flies and mice. apsnet.org

In mammals, the SPT enzyme is a heterocomplex composed of core subunits: SPTLC1, SPTLC2, and SPTLC3. nih.govresearchgate.net SPTLC1 is an essential subunit for enzyme activity. nih.govresearchgate.net It can form a functional enzyme by associating with either SPTLC2 or SPTLC3. researchgate.net While SPTLC1 and SPTLC2 are expressed ubiquitously across tissues, the expression of SPTLC3 is restricted to specific tissues. nih.govresearchgate.net

The subunit composition of the SPT complex influences its substrate preference and the types of sphingoid bases produced. The complex formed by SPTLC1 and SPTLC2 primarily synthesizes sphingoid bases with C18, C19, and C20 chain lengths. nih.govresearchgate.net In contrast, the inclusion of the SPTLC3 subunit leads to the production of a broader spectrum of long-chain bases, including those with shorter chains like C16-sphinganine and C16-sphingosine. researchgate.netuzh.ch This subunit-dependent variation in product profile suggests that different tissues can modulate their sphingolipid composition based on the differential expression of SPTLC2 and SPTLC3. nih.gov Furthermore, research has identified small subunits of SPT, ssSPTa and ssSPTb, which can significantly increase enzyme activity and alter acyl-CoA selectivity. pnas.org

In fungi, such as Saccharomyces cerevisiae, the SPT enzyme is also a complex, but with a different subunit composition consisting of Lcb1, Lcb2, and Tsc3. nih.govnih.govmdpi.com Lcb1 and Lcb2 are the catalytic core, homologous to the mammalian SPTLC1 and SPTLC2/3 subunits. nih.gov The Tsc3 subunit is a small, regulatory protein that is essential for maximal SPT activity. nih.govoup.com

A key distinction between the fungal and mammalian SPT complexes is the presence of the Tsc3 subunit in fungi, for which no direct homolog has been identified in mammals. nih.gov This structural difference presents a potential avenue for the development of antifungal agents that selectively target the fungal SPT enzyme. By designing inhibitors that specifically interact with or disrupt the function of the Tsc3 subunit, it may be possible to inhibit fungal sphingolipid synthesis without affecting the host's mammalian SPT, thereby minimizing off-target toxicity. nih.gov

Detailed Mechanism of SPT Inhibition by Lipoxamycin (B1675562) Hemisulfate

Lipoxamycin hemisulfate is a potent inhibitor of serine palmitoyltransferase. medchemexpress.commedchemexpress.comdcchemicals.comdcchemicals.com Its inhibitory action disrupts the crucial first step of sphingolipid biosynthesis, leading to its observed biological effects, including its antifungal activity.

The inhibitory potency of Lipoxamycin against serine palmitoyltransferase has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Studies have shown that Lipoxamycin is a potent inhibitor of SPT, with a reported IC50 value of 21 nM for the enzyme from Saccharomyces cerevisiae. medchemexpress.comcaymanchem.comcaymanchem.com Interestingly, research indicates that Lipoxamycin inhibits human SPT with an IC50 value approximately 10-fold lower than that for the S. cerevisiae enzyme, suggesting even greater potency against the mammalian counterpart. caymanchem.comcaymanchem.com This high affinity for the enzyme underscores the compound's effectiveness as an SPT inhibitor. The hemisulfate salt form of Lipoxamycin generally offers improved water solubility and stability while maintaining comparable biological activity to the free form. medchemexpress.com

Table 1: IC50 Values for Lipoxamycin against Serine Palmitoyltransferase

While the precise binding mode of Lipoxamycin to the SPT active site has not been fully elucidated in publicly available literature, its mechanism of inhibition is thought to be similar to other known SPT inhibitors like myriocin (B1677593). nih.gov These inhibitors often act as suicide inhibitors by forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. ed.ac.uk Specifically, myriocin forms an aldimine with PLP, which then undergoes an enzyme-catalyzed degradation, leading to irreversible inhibition. ed.ac.uk Given that Lipoxamycin also potently inhibits SPT, it is plausible that it interacts with key catalytic residues within the active site, which is located at the interface of the SPTLC1 and SPTLC2/3 subunits. pnas.org The long alkyl chain and the amino-containing polar head group of Lipoxamycin likely play crucial roles in its interaction with the enzyme's substrate-binding pocket and catalytic machinery. medchemexpress.commedchemexpress.com

Compound List

Table 2: List of Chemical Compounds

Characterization of Adduct Formation with the Enzyme

While the precise molecular interactions of Lipoxamycin with serine palmitoyltransferase have not been as extensively detailed as those of other inhibitors like myriocin, the existing body of research allows for a well-supported characterization. It is widely understood that potent natural product inhibitors of SPT, which share structural similarities with sphingosine, function by interacting with the enzyme's active site. rsc.org

The mechanism of the well-studied SPT inhibitor myriocin involves a dual-mode of inhibition. Initially, myriocin forms an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT. ed.ac.uk This complex then undergoes an enzyme-catalyzed degradation, leading to the formation of a reactive aldehyde species. ed.ac.uk This aldehyde subsequently forms a covalent adduct with an essential lysine (B10760008) residue in the active site, resulting in what is classified as suicide inhibition. ed.ac.uk

Given the structural similarities between Lipoxamycin and myriocin, it is highly probable that this compound follows a similar mechanism of action. It likely acts as a substrate analog, binding tightly to the SPT active site and forming an adduct with the PLP cofactor. This interaction effectively blocks the enzyme's catalytic activity, leading to a potent and long-lasting inhibition of sphingolipid biosynthesis.

Comparative Enzymological Studies with Known SPT Inhibitors (e.g., Myriocin, Sphingofungins, Viridiofungins)

This compound is part of a family of potent natural product inhibitors of SPT, which also includes myriocin, sphingofungins, and viridiofungins. nih.gov These compounds share structural resemblances, particularly a long hydrophobic tail and a polar head group, which contribute to their high affinity for the SPT active site. rsc.org

Lipoxamycin has demonstrated potent inhibitory activity against SPT from various organisms. It inhibits yeast SPT with an IC50 of 21 nM. medchemexpress.com Notably, it is also a powerful inhibitor of the mammalian enzyme, exhibiting approximately 10-fold greater potency against human SPT compared to the S. cerevisiae enzyme. nih.gov This level of potency is comparable to that of the sphingofungins. medchemexpress.com

Myriocin is another highly potent inhibitor, with a reported IC50 value of 15 nM against the mouse cytotoxic T-cell line CTLL-2. ed.ac.uk The viridiofungins also exhibit nanomolar potency, particularly against Candida albicans. nih.gov The structural and mechanistic similarities among these inhibitors underscore a common evolutionary strategy for targeting the crucial first step of sphingolipid synthesis. nih.gov

Comparative Data of SPT Inhibitors
InhibitorSource OrganismReported IC50Target Organism/Cell Line for IC50Key Structural Features
LipoxamycinStreptomyces virginiae21 nMSaccharomyces cerevisiae (yeast)Long alkyl chain, amino-containing polar head group
MyriocinMyriococcum albomyces, Isaria sinclairii15 nMMouse cytotoxic T-cell line (CTLL-2)Structurally similar to sphingosine
Sphingofungin BAspergillus fumigatus20 nMSaccharomyces cerevisiaeRelated structure to Lipoxamycin
Viridiofungin BTrichoderma virideNanomolar rangeCandida albicansAmino alkyl citrate (B86180) structure

Cellular and Subcellular Effects of SPT Inhibition by this compound

The inhibition of the primary enzyme in the de novo sphingolipid synthesis pathway by this compound triggers a cascade of effects at the cellular and subcellular levels.

Perturbations in Intracellular Sphingolipid Pools and Metabolic Fluxes

By blocking the initial step of de novo sphingolipid synthesis, this compound leads to a significant reduction in the cellular levels of key sphingolipids. patsnap.com The most immediate effect is the decreased production of 3-ketosphinganine, which in turn limits the synthesis of downstream metabolites such as sphinganine, dihydroceramide, and ultimately, ceramide. nih.gov

Impact on Lipid Raft Composition and Membrane Dynamics

Lipid rafts are specialized microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids, particularly sphingomyelin (B164518). jci.org These domains play a crucial role in organizing cellular processes by serving as platforms for signal transduction and protein trafficking. nih.gov

The inhibition of SPT by compounds like this compound reduces the cellular pool of sphingolipids available for incorporation into membranes. Specifically, a reduction in sphingomyelin levels can alter the stability and function of lipid rafts. jci.org Research has shown that treatment with the SPT inhibitor myriocin can suppress the formation of GM1, a key constituent of lipid rafts, in human umbilical vein endothelial cells (HUVECs). elifesciences.org While some studies suggest that extensive sphingolipid depletion may not completely abrogate the integrity of detergent-resistant membranes (a proxy for lipid rafts), it is clear that altering the sphingolipid content impacts the composition and, consequently, the function of these microdomains. jci.orgresearchgate.net This can affect the localization and activity of raft-associated proteins, such as receptors and signaling molecules. jci.org

Exploration of Downstream Signaling Pathways Modulated by Sphingolipid Metabolism

The changes in sphingolipid levels and lipid raft composition induced by this compound have significant consequences for downstream cellular signaling pathways. Sphingolipids themselves are bioactive molecules that can act as second messengers. nih.gov

Inhibition of SPT and the subsequent reduction in ceramide and other sphingolipids can modulate several key signaling cascades:

AKT/GSK3β Pathway: Studies have shown that treatment with the SPT inhibitor myriocin can lead to increased phosphorylation of AKT and its downstream target GSK3β, which is associated with improved insulin (B600854) sensitivity. plos.org

MAPK Pathway: Pro-inflammatory signaling induced by lipopolysaccharide (LPS) or palmitate, which is mediated through Toll-like receptor 4 (TLR4), involves the activation of MAPKs (ERK, JNK, and p38). Inhibition of SPT has been shown to diminish the activation of these MAPKs. jci.org

NF-κB Pathway: The NF-κB signaling pathway, another key component of the inflammatory response downstream of TLR4, is also attenuated by SPT inhibition. Reduced sphingomyelin in macrophage plasma membranes leads to diminished recruitment of the TLR4-MD2 complex to lipid rafts, thereby reducing NF-κB activation. jci.org

VEGF Signaling: In endothelial cells, proper VEGF signaling is dependent on the integrity of lipid rafts. Inhibition of SPT with myriocin has been shown to impair VEGF-mediated ERK phosphorylation, suggesting that de novo sphingolipid synthesis is crucial for this pathway. elifesciences.org

TORC1 Pathway: The nutrient-sensitive target of rapamycin (B549165) complex 1 (TORC1) signaling pathway is interconnected with sphingolipid homeostasis. Inhibition of TORC1 can stimulate the synthesis of complex sphingolipids downstream of SPT. molbiolcell.org

By altering the fundamental building blocks of cellular membranes and signaling molecules, this compound exerts a powerful influence over a network of interconnected cellular processes.

Research on Antifungal Bioactivity of Lipoxamycin Hemisulfate

In Vitro Antimicrobial Spectrum and Efficacy Investigations

The antifungal properties of Lipoxamycin (B1675562) hemisulfate have been primarily assessed through in vitro studies, which are crucial for understanding its potential as an antimicrobial agent. These investigations utilize standardized methodologies to ensure the reliability and reproducibility of the findings.

Standardized Susceptibility Testing Methodologies

To evaluate the antifungal activity of Lipoxamycin hemisulfate, researchers employ standardized susceptibility testing methods. who.intnih.gov These methods, such as disk diffusion and broth microdilution, are essential for determining the susceptibility of a fungus to a particular antimicrobial agent. nih.govchainnetwork.orgfrontiersin.org

Disk Diffusion: In this method, paper disks containing a specific amount of the antifungal agent are placed on an agar (B569324) plate inoculated with the test fungus. chainnetwork.org The drug diffuses into the agar, creating a concentration gradient. chainnetwork.org The effectiveness of the agent is determined by measuring the diameter of the zone of inhibition, which is the area around the disk where fungal growth is prevented. chainnetwork.org

Broth Microdilution: This technique involves preparing a series of dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. researchgate.netnih.gov Each well is then inoculated with a standardized amount of the fungus. researchgate.net The plate is incubated, and the lowest concentration of the agent that inhibits visible fungal growth is determined. researchgate.netnih.gov

These standardized procedures are critical for ensuring that the results of antifungal susceptibility testing are accurate and can be reliably compared across different laboratories. who.int

Determination of Minimum Inhibitory Concentrations (MIC) against Fungal Pathogens

A key metric in assessing the efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC). researchgate.net The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specific incubation period. researchgate.net For this compound, in vitro studies have shown its activity against a range of human pathogenic fungi, with MIC values varying depending on the species. dcchemicals.commedchemexpress.commedchemexpress.com

Activity Profiling against Diverse Fungal Species

Research has demonstrated that this compound exhibits a broad spectrum of antifungal activity. It has shown particular potency against several species of Candida, with MIC values ranging from 0.25 to 16 µg/mL. dcchemicals.commedchemexpress.commedchemexpress.com Studies have indicated that Cryptococcus neoformans is the most susceptible organism to Lipoxamycin, followed by various Candida species. dcchemicals.commedchemexpress.commedchemexpress.com The budding yeast Saccharomyces cerevisiae has also been used as a model organism in some antifungal studies. nih.gov

The table below summarizes the in vitro antifungal activity of Lipoxamycin against various fungal species.

Fungal SpeciesMIC Range (µg/mL)
Candida spp.0.25 - 16
Cryptococcus neoformansMost sensitive
Aspergillus fumigatusNot active against

This table is based on available in vitro data and may not be exhaustive.

Comparative Studies with Reference Antifungal Compounds in vitro

When evaluating a new antifungal agent, it is common practice to compare its activity to existing reference compounds. In the case of Lipoxamycin, it has been noted to be of a similar order of potency to the sphingofungins. dcchemicals.commedchemexpress.com Such comparative studies help to contextualize the efficacy of the new compound and understand its potential advantages or disadvantages relative to established antifungal therapies. nih.gov

Cellular and Molecular Responses of Fungi to this compound

Understanding how this compound affects fungi at a cellular and molecular level is crucial for elucidating its mechanism of action.

Analysis of Fungal Cell Growth Inhibition and Morphological Alterations

This compound functions as a potent inhibitor of serine palmitoyltransferase (SPT), an essential enzyme in the sphingolipid biosynthesis pathway in both fungi and mammals. dcchemicals.commedchemexpress.comnih.govacs.org Sphingolipids are critical components of eukaryotic cell membranes and are involved in various cellular processes. physiology.orgfrontiersin.org By inhibiting SPT, Lipoxamycin disrupts the production of these vital lipids, leading to the inhibition of fungal cell growth. nih.gov While detailed descriptions of specific morphological alterations in fungi caused by this compound are not extensively documented in the provided search results, the inhibition of a key enzyme in membrane lipid synthesis would logically lead to significant structural and functional defects in the fungal cell.

Role of Fungal Sphingolipid Metabolism as a Target for Antifungal Development

The metabolic pathways of fungi present unique opportunities for the development of novel antifungal therapies, with the sphingolipid biosynthesis pathway being a particularly promising target. bohrium.com Sphingolipids are essential eukaryotic membrane components that are involved in a multitude of cellular processes, including signal transduction, heat stress response, and endocytosis. nih.gov In pathogenic fungi, they are critical for growth, replication, virulence, and pathogenicity. mdpi.com The enzymes involved in the fungal sphingolipid pathway are often essential for fungal growth and the ability to cause disease. mdpi.com

A key advantage of targeting this pathway is the existence of structural and functional differences between fungal and mammalian sphingolipid metabolism. nih.govmdpi.com These distinctions allow for the development of selective inhibitors that can target the fungal machinery with minimal impact on the host. For instance, fungi produce distinct classes of sphingolipids, such as glucosylceramide (GlcCer) and inositol-containing sphingolipids like inositol (B14025) phosphorylceramide (IPC), which are not synthesized by mammals. nih.gov This makes the enzymes responsible for their synthesis, such as glucosylceramide synthase and IPC synthase, attractive targets for antifungal drugs. bohrium.comnih.gov

The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). mdpi.com This initial step is crucial for the entire pathway. This compound is a potent antifungal antibiotic that functions as a powerful inhibitor of serine palmitoyltransferase. medchemexpress.comdcchemicals.comtargetmol.com Its inhibitory action on SPT disrupts the production of essential sphingolipids, leading to its antifungal effect. The half-maximal inhibitory concentration (IC₅₀) of Lipoxamycin for the Saccharomyces cerevisiae SPT has been measured at 21 nM. caymanchem.comcaymanchem.com Research has demonstrated its activity against a range of human pathogenic fungi, including various species of Candida and Cryptococcus neoformans. medchemexpress.commedchemexpress.com

Table 1: In Vitro Antifungal Activity of this compound

Parameter Details Source(s)
Molecular Target Serine Palmitoyltransferase (SPT) mdpi.commedchemexpress.com
IC₅₀ Value 21 nM (for S. cerevisiae enzyme) caymanchem.comcaymanchem.com
Spectrum of Activity (MICs) Candida species: 0.5-16 µg/mLCryptococcus neoformans: 0.25-0.5 µg/mLSaccharomyces cerevisiae: 16 µg/mL medchemexpress.comcaymanchem.commedchemexpress.com
General Activity Sensitive in disk diffusion assays against other filamentous fungi. medchemexpress.commedchemexpress.com

Mechanisms of Acquired and Intrinsic Fungal Resistance

The emergence of drug resistance is a significant challenge in the treatment of fungal infections. Fungi can develop resistance through intrinsic mechanisms (inherent resistance of a species to a particular drug) or acquired mechanisms (development of resistance in a previously susceptible organism following exposure to the drug). nih.govreviberoammicol.com These resistance mechanisms can significantly diminish the efficacy of antifungal agents.

Acquired Resistance mechanisms are varied and can include:

Alteration of the Drug Target: This is a common mechanism where the target enzyme is modified, reducing the drug's ability to bind. asm.org This often occurs through point mutations in the gene encoding the target protein. nih.gov For azole antifungals, which target lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), numerous mutations in this gene have been identified in resistant strains. nih.gov A similar mechanism could confer resistance to this compound through mutations in the genes encoding for serine palmitoyltransferase.

Overexpression of the Target Enzyme: Fungi can increase the production of the target enzyme, so the standard concentration of the drug is no longer sufficient to completely inhibit the biochemical reaction. asm.org Overexpression of the ERG11 gene is a known mechanism of azole resistance. nih.gov

Drug Efflux: Fungi can actively pump antifungal agents out of the cell, preventing them from reaching their intracellular target. asm.orgnih.gov This is a major mechanism of resistance and is mediated by two main families of transporter proteins: the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). asm.orgnih.gov Upregulation of the genes encoding these pumps, such as CDR1, CDR2, and MDR1 in Candida albicans, leads to reduced intracellular drug accumulation and resistance to azoles. oup.com

Development of Bypass Pathways: Fungi may develop alternative metabolic pathways that compensate for the function inhibited by the drug. asm.orgoup.com For example, mutations in the ERG3 gene can allow the fungus to produce viable cell membranes despite the action of azoles on the ergosterol (B1671047) pathway. oup.com

Intrinsic Resistance refers to the innate ability of a fungus to resist the action of an antifungal agent. This can be due to several factors, such as structural differences in the drug target, reduced drug uptake, or the presence of pre-existing efflux pumps that can transport the drug. reviberoammicol.com For example, the intrinsic resistance of some fungi to griseofulvin (B1672149) is due to the lack of an energy-dependent transport system for this antibiotic. reviberoammicol.com

Table 2: Principal Mechanisms of Fungal Antifungal Resistance

Mechanism Category Specific Mechanism Description Source(s)
Target Site Alteration Target ModificationPoint mutations in the gene encoding the target protein reduce drug binding affinity. nih.govasm.org
Target OverexpressionIncreased synthesis of the target enzyme requires higher drug concentrations for inhibition. nih.govasm.org
Reduced Intracellular Drug Concentration Active Drug EffluxOverexpression of membrane transporters (e.g., ABC and MFS superfamilies) that pump the drug out of the cell. asm.orgnih.govoup.com
Reduced Drug UptakeAlterations in the cell membrane or wall that prevent the drug from entering the cell. reviberoammicol.com
Metabolic Bypass Pathway AlterationDevelopment of alternative metabolic routes to circumvent the inhibited step. asm.orgoup.com

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Lipoxamycin Hemisulfate

Academic Total Synthesis Strategies for Lipoxamycin (B1675562)

While a definitive total synthesis of Lipoxamycin itself is not extensively documented in publicly available literature, the synthetic strategies for the closely related and structurally analogous sphingofungin family provide a clear blueprint for the challenges and key methodologies that would be involved. researchgate.net

A retrosynthetic analysis of a Lipoxamycin-type structure typically disconnects the molecule into three primary building blocks:

The Polar Head Group: A chiral fragment derived from an amino acid, such as L-serine, containing the α-amino acid and hydroxymethyl functionalities.

The Central Core: A short, functionalized segment that links the head group to the alkyl chain and contains key stereocenters.

The Long Alkyl Chain: A polyketide-derived lipid tail, often containing specific stereochemistry and unsaturation.

Retrosynthetic Disconnection Key Precursor Fragments Primary Synthetic Goal
Amide BondAmino acid-derived polar headInstallation of the α-amino-β-hydroxy motif
Carbon-Carbon Bond (e.g., via cross-coupling)Central core with stereocentersStereocontrolled linkage of head and tail
Olefin Metathesis / Wittig ReactionSaturated alkyl chain precursorsInstallation of C=C double bond with correct geometry

Achieving the correct stereochemistry is paramount in the synthesis of Lipoxamycin. Several key methodologies are employed to control the chiral centers:

Chiral Pool Synthesis: Utilizing readily available chiral molecules, such as amino acids (e.g., L-serine) or carbohydrates, as starting materials to provide inherent stereocontrol for the polar head group.

Asymmetric Reactions: Employing stereoselective reactions to set specific chiral centers. This includes asymmetric dihydroxylation for creating diol functionalities and substrate-controlled additions to carbonyls.

Decarboxylative Cross-Coupling: A modern key step used in the synthesis of related sphingofungins involves the coupling of chiral sulfinyl imines with functionalized carboxylic acids. This method allows for a flexible and convergent assembly of the main carbon backbone. researchgate.net

Olefin Metathesis: Reactions like the Grubbs cross-metathesis are valuable for constructing the unsaturated alkyl chain by joining smaller, more accessible olefin fragments.

Design and Synthesis of Lipoxamycin Derivatives and Analogues

The synthesis of derivatives and analogues is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies help to identify the pharmacophore—the essential molecular features responsible for biological activity—and to optimize properties like potency and selectivity.

The long, unsaturated alkyl chain of Lipoxamycin is a primary target for modification to probe its interaction with the SPT enzyme. SAR studies on the related sphingofungins have provided critical insights that are directly applicable to Lipoxamycin.

Research has shown that both the length and degree of saturation of this lipid tail are critical for inhibitory activity. For instance, studies on novel sphingofungin derivatives demonstrated that the absence of a C-14 hydroxyl group and the presence of a Δ12 C=C double bond significantly increased the inhibitory activity against SPT compared to their saturated and hydroxylated counterparts. nih.gov This finding suggests that the conformation and lipophilicity of the alkyl chain play a direct role in binding to the enzyme's hydrophobic pocket.

Table of Alkyl Chain Modifications in Sphingofungins and Their Effect on SPT Inhibition

Compound Key Modification Relative SPT Inhibitory Activity
Sphingofungin B C-14 Hydroxylation, Saturated Chain Baseline
Sphingofungin C Saturated Chain (No C-14 OH) Increased

Varying the Amino Acid: Replacing the core amino acid with other natural or unnatural amino acids to probe the spatial and electronic requirements at the active site.

Modifying the Anionic Group: Synthesizing analogues with different anionic groups (e.g., carboxylate, phosphonate) in place of the hemisulfate to determine the importance of the charge and geometry of this group for binding and activity.

Esterification/Amidation: Converting the carboxylic acid or sulfate (B86663) group into various esters or amides to create prodrugs or to assess the necessity of a free anionic charge for activity.

To investigate the molecular target and mechanism of action of Lipoxamycin, researchers can synthesize bioactive probes. These probes are analogues that contain a reporter group (like a fluorescent dye) or a reactive group for covalent labeling. A common strategy involves a modular synthesis where key fragments can be easily swapped. researchgate.net

Fluorescent Probes: A fluorescent tag (e.g., fluorescein, rhodamine) can be attached to a non-essential part of the Lipoxamycin structure, often at the terminus of the alkyl chain. These probes allow for the visualization of the compound's localization within cells using techniques like fluorescence microscopy.

Photoaffinity Probes: These probes incorporate a photoreactive group, such as a diazirine or an azide. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its biological target (SPT). Subsequent proteomic analysis can then definitively identify the binding protein. The synthesis of such probes has been successfully applied to other natural products to identify their binding partners. researchgate.net

Structure-Activity Relationship (SAR) Studies for SPT Inhibition

The inhibition of serine palmitoyltransferase (SPT) is the primary mechanism of action for lipoxamycin. nih.gov Understanding the structural features of the molecule that contribute to this inhibition is crucial for the development of new therapeutic agents. While detailed SAR studies specifically on lipoxamycin are not extensively available in the public domain, insights can be drawn from its structural similarity to other well-studied SPT inhibitors like the sphingofungins.

The chemical structure of lipoxamycin, like other sphingoid-base-like SPT inhibitors, is key to its inhibitory activity. The core components of these inhibitors typically mimic the substrates of the SPT enzyme, L-serine and palmitoyl-CoA. While specific studies pinpointing the critical functional groups of lipoxamycin for SPT inhibition are limited, research on the broader family of fungal SPT inhibitors, such as sphingofungins, provides valuable correlative insights.

For instance, studies on sphingofungin derivatives have highlighted the importance of the long aliphatic "tail" of the molecule. It has been demonstrated that modifications to this polyketide tail, such as changes in saturation levels, can significantly impact inhibitory potency against SPT. researchgate.net An increase in the saturation of this tail has been correlated with a higher inhibitory activity. researchgate.net Given the structural parallels between lipoxamycin and the sphingofungins, it is plausible that the corresponding aliphatic chain in lipoxamycin plays a similarly crucial role in binding to the active site of the SPT enzyme. The headgroup, containing an amino acid-like moiety, is also considered essential for interacting with the enzyme's active site, which normally binds L-serine.

Table 1: Postulated Importance of Lipoxamycin Structural Features for SPT Inhibition (based on related compounds)

Structural FeaturePostulated Role in SPT InhibitionRationale/Supporting Evidence from Related Compounds
Aliphatic TailHydrophobic interactions within the enzyme's acyl-CoA binding pocket.In sphingofungins, increased saturation of the polyketide tail enhances SPT inhibition. researchgate.net
Amino Acid-like HeadgroupMimics the L-serine substrate, allowing for competitive binding at the active site.Myriocin (B1677593) and sphingofungins possess similar headgroups crucial for their inhibitory mechanism. ed.ac.uk
Hydroxyl GroupsForm hydrogen bonds with active site residues, stabilizing the inhibitor-enzyme complex.The stereochemistry and presence of hydroxyl groups are often critical for the potency of natural product inhibitors.

A significant hurdle in the therapeutic development of lipoxamycin is its lack of selectivity for fungal SPT over the mammalian enzyme; in fact, it inhibits the mammalian enzyme approximately 10-fold more effectively. nih.gov This contributes to its observed toxicity in vivo. The structural determinants for this selectivity are a key area of investigation.

The differences between fungal and mammalian SPT complexes may hold the key to developing selective inhibitors. For example, the fungal SPT often includes a third subunit, Tsc3, which is absent in its mammalian counterpart. nih.gov This subunit presents a potential target for designing fungal-selective inhibitors. While it is not yet clear how specific moieties of the lipoxamycin structure interact differently with the fungal versus the mammalian SPT, the goal of future derivatization efforts would be to introduce functional groups that either sterically hinder binding to the mammalian enzyme or form favorable interactions exclusively with components of the fungal SPT complex, such as the Tsc3 subunit. nih.gov The development of fungal-selective Hsp90 inhibitors has demonstrated that targeting structural differences between fungal and human orthologous proteins is a viable strategy.

Structure-Activity Relationship (SAR) Studies for Antifungal Activity

The ultimate goal of modifying the lipoxamycin scaffold is to enhance its antifungal activity while reducing host toxicity. This involves correlating structural changes not just with enzyme inhibition, but with whole-cell antifungal efficacy.

Currently, there is a lack of published data on a broad range of lipoxamycin derivatives and their corresponding in vitro antifungal efficacy. However, the existing information on the parent compound shows it is highly active against Cryptococcus neoformans and Candida albicans, but not against Aspergillus fumigatus. nih.gov This suggests that the cellular uptake or downstream effects of SPT inhibition may vary between different fungal species.

Future SAR studies would need to systematically modify the lipoxamycin structure and test the resulting analogues against a panel of clinically relevant fungi. Key modifications would likely focus on the aliphatic tail and the headgroup. For instance, altering the length and flexibility of the tail could impact membrane permeability and interaction with the fungal SPT.

Table 2: In Vitro Antifungal Spectrum of Lipoxamycin

Fungal SpeciesActivityReference
Cryptococcus neoformansHighly Active nih.gov
Candida albicansHighly Active nih.gov
Aspergillus fumigatusNot Active nih.gov

The rational design of fungal-selective lipoxamycin analogues would be a multi-step process informed by SAR data and structural biology. The primary strategy would be to exploit the structural differences between the fungal and mammalian SPT enzymes. nih.gov

A potential approach involves computational modeling of lipoxamycin docked into both the human and a homology model of the fungal SPT active site. This could reveal subtle differences in the binding pocket that can be exploited. For example, if the fungal enzyme possesses a larger hydrophobic pocket, analogues with bulkier aliphatic tails could be synthesized to selectively bind to the fungal SPT. Conversely, if the mammalian enzyme's active site is more constrained at a particular point, adding a bulky group to the corresponding position on the lipoxamycin scaffold could prevent its binding to the host enzyme while allowing it to bind to the fungal target. This approach aims to improve the therapeutic index by increasing the concentration of the drug required to inhibit the host enzyme, thereby reducing toxicity.

Pre Clinical Pharmacokinetic Investigations of Lipoxamycin Hemisulfate in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental to drug development, providing critical insights into the disposition of a compound within a living organism.

Experimental Design for In Vivo Pharmacokinetic Studies in Rodents (e.g., rats, mice) and Other Animal Models

In the absence of specific studies on Lipoxamycin (B1675562) hemisulfate, a typical experimental design for in vivo pharmacokinetic assessment in rodent models, such as rats and mice, would be employed. Such studies are crucial for understanding the behavior of a new chemical entity in a biological system. The design would involve administering the compound, followed by the collection of biological samples (typically blood, plasma, or serum) at predetermined time points.

Quantification of Key Pharmacokinetic Parameters (e.g., Area Under the Curve (AUC), Clearance, Half-Life, Volume of Distribution, Cmax, Cmin)

Following the analysis of drug concentrations in collected samples, key pharmacokinetic parameters are calculated to describe the compound's behavior. While no specific data exists for Lipoxamycin hemisulfate, the following parameters would be determined:

Area Under the Curve (AUC): Represents the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Half-Life (t½): The time required for the drug concentration to decrease by half.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Minimum Concentration (Cmin): The lowest concentration of the drug in the plasma before the next dose.

These parameters are typically estimated using non-compartmental analysis (NCA).

Interactive Data Table: Illustrative Pharmacokinetic Parameters (Hypothetical Data)

Since no actual data is available for this compound, the following table is for illustrative purposes only to demonstrate how such data would be presented.

ParameterValue (Units)Description
AUC (0-inf)[Hypothetical Value] (ng*h/mL)Total drug exposure over time.
CL[Hypothetical Value] (mL/h/kg)Rate of drug removal from the body.
[Hypothetical Value] (h)Time for drug concentration to halve.
Vd[Hypothetical Value] (L/kg)Extent of drug distribution in tissues.
Cmax[Hypothetical Value] (ng/mL)Peak plasma concentration.
Tmax[Hypothetical Value] (h)Time to reach peak concentration.

Assessment of Tissue Distribution and Accumulation Profiles

Understanding where a drug distributes in the body is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies would involve administering this compound to animals and subsequently measuring its concentration in various organs and tissues at different time points. This helps to identify target tissues and organs where the drug may accumulate.

Identification and Characterization of Metabolites

Metabolism studies are conducted to identify the chemical transformations a drug undergoes in the body. This involves analyzing biological samples (e.g., plasma, urine, feces) to detect and characterize metabolites. Understanding the metabolic pathways is essential for evaluating the potential for drug-drug interactions and identifying any active or toxic metabolites. Lipoxamycin is known to be an inhibitor of serine palmitoyl-transferase, an enzyme involved in sphingolipid metabolism. Its metabolic fate, however, remains uncharacterized in the public domain.

Elucidation of Excretion Pathways

Excretion studies determine how a drug and its metabolites are eliminated from the body. The primary routes of excretion are typically via the urine and feces. By analyzing the amount of the parent drug and its metabolites in these excreta, the major pathways of elimination can be identified.

Interspecies Pharmacokinetic Scaling and Predictive Modeling in Pre-clinical Settings

Interspecies scaling is a mathematical technique used to predict the pharmacokinetic parameters in humans based on data obtained from different animal species. Allometric scaling, which relates physiological and pharmacokinetic parameters to body weight, is a commonly used method.

Physiologically-based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates physiological data with drug-specific information to simulate the ADME processes in different species. This method can provide a more mechanistic understanding of a drug's pharmacokinetics and is increasingly used in drug development to predict human pharmacokinetics.

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are indispensable for the isolation of this compound from fermentation broths or synthetic reaction mixtures, for assessing its purity, and for quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. A typical method would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation of this compound from impurities and related substances. Key considerations include the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength for optimal sensitivity. nih.gov

Validation: A developed HPLC method would then undergo rigorous validation according to established guidelines to ensure its reliability for its intended purpose. The validation would assess parameters such as specificity, linearity, accuracy, precision, and robustness.

Below is an illustrative data table of typical HPLC method parameters and validation results, based on methods used for similar natural products.

ParameterTypical Conditions/Results
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30 °C
Validation Parameters
SpecificityPeak purity of >0.99 indicates no co-eluting impurities.
Linearity (r²)>0.999 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery)98-102%
Precision (% RSD)<2% for both repeatability and intermediate precision.
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
RobustnessUnaffected by minor changes in flow rate, temperature, and mobile phase composition.

This data is illustrative and based on standard practices for HPLC method validation.

While this compound itself is a non-volatile compound and thus not suitable for direct analysis by Gas Chromatography (GC), this technique can be valuable for the analysis of any volatile components that may be present as impurities or degradation products. For instance, GC could be used to detect and quantify residual solvents from the manufacturing process. The method would typically involve headspace GC, where the volatile components are sampled from the heated headspace of a vial containing the this compound sample.

Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are crucial for the analysis of this compound in complex biological matrices such as plasma or tissue extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It allows for the sensitive and selective quantification of the parent compound and its metabolites. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can provide very low limits of detection. For related compounds like sphingofungins, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) has been effectively used for their detection and characterization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for the analysis of volatile metabolites or degradation products in biological samples, often after a derivatization step to increase volatility and improve chromatographic behavior.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. A suite of NMR experiments would be conducted to fully characterize this compound.

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.

The structural elucidation of novel sphingofungin derivatives has been successfully achieved using NMR spectroscopy, highlighting its applicability to Lipoxamycin. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the this compound molecule with high precision. This allows for the determination of its elemental composition, which is a critical piece of information for confirming the molecular formula. HRMS, often coupled with HPLC, has been instrumental in the analysis of related compounds. nih.gov The high mass accuracy of HRMS helps in differentiating between compounds with the same nominal mass.

An illustrative data table of expected HRMS results is provided below.

ParameterExpected Result
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Measured m/z [M+H]⁺
Calculated Molecular Formula C₂₁H₄₂N₂O₆
Calculated Exact Mass 418.3043
Measured Exact Mass 418.3041
Mass Accuracy (ppm) < 5 ppm

This data is for the free base of Lipoxamycin and is illustrative. The hemisulfate salt would show a different mass spectrum.

Future Perspectives and Emerging Research Avenues for Lipoxamycin Hemisulfate

Further Delineation of Selective Inhibition Mechanisms against Pathogen-Specific SPTs

A significant hurdle in the therapeutic application of SPT inhibitors like lipoxamycin (B1675562) is the potential for toxicity due to the inhibition of the mammalian SPT enzyme. In fact, research has indicated that lipoxamycin may inhibit the mammalian enzyme more effectively than the fungal counterpart, leading to high toxicity in animal models. nih.gov This underscores the critical need for developing inhibitors with high selectivity for pathogen-specific SPTs.

Future research should focus on exploiting the structural differences between fungal and mammalian SPTs. Fungal SPT is a heterotrimer composed of Lcb1, Lcb2, and Tsc3 subunits. nih.gov In contrast, the human enzyme also comprises three subunits (SPTLC1, SPTLC2, and SPTLC3), but a mammalian homolog for the Tsc3 subunit has not been identified. nih.gov This difference in subunit composition presents a promising target for achieving selective inhibition. A deeper understanding of the structural and functional contributions of the Tsc3 subunit in fungi could pave the way for the design of lipoxamycin analogs that specifically target the fungal SPT complex.

Table 1: Comparison of Fungal and Human Serine Palmitoyltransferase (SPT) Subunits

Feature Fungal SPT Human SPT
Subunit 1 Lcb1 SPTLC1
Subunit 2 Lcb2 SPTLC2
Subunit 3 Tsc3 SPTLC3

Further research is warranted to delineate the precise binding mode of lipoxamycin hemisulfate to both fungal and mammalian SPTs. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of lipoxamycin in complex with pathogen-specific SPTs would be invaluable. These studies could reveal key amino acid residues in the active site that differ between the fungal and mammalian enzymes, providing a blueprint for the rational design of more selective and less toxic antifungal agents.

Investigation of Synergistic Research Combinations with Other Bioactive Agents

The exploration of synergistic combinations of this compound with other bioactive agents is a largely unexplored but highly promising research avenue. The strategy of combining antimicrobial agents can enhance efficacy, reduce the required doses of individual drugs, and potentially circumvent the development of resistance.

While specific studies on this compound in combination therapies are lacking, research on other SPT inhibitors provides a strong rationale for this approach. For instance, myriocin (B1677593), another potent SPT inhibitor, has been shown to exhibit synergistic antifungal activity with fluconazole (B54011) against Candida albicans. frontiersin.org This synergy is thought to arise from the disruption of sphingolipid biosynthesis by myriocin, which in turn affects the localization and function of membrane efflux pumps that confer fluconazole resistance. frontiersin.org Similarly, the lipopeptide surfactin (B1297464) has demonstrated synergistic antifungal effects when combined with ketoconazole. plos.org

Future investigations should systematically screen for synergistic interactions between this compound and a panel of existing antifungal drugs, such as azoles, echinocandins, and polyenes. Such studies could identify novel combination therapies for recalcitrant fungal infections. Furthermore, combining this compound with compounds that target other cellular pathways could reveal unexpected synthetic lethal interactions, opening up new therapeutic strategies.

Application of Advanced Computational and In Silico Methodologies (e.g., Molecular Docking, Dynamics Simulations)

Advanced computational and in silico methodologies offer powerful tools to accelerate research into the mechanism of action of this compound and to guide the development of novel derivatives. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of lipoxamycin to the active site of SPT at an atomic level.

While there is a lack of a co-crystal structure of SPT with lipoxamycin, computational studies have been successfully applied to understand the binding of other inhibitors, such as myriocin, to SPT. nih.govresearchgate.net These studies have elucidated the key interactions and conformational changes that govern inhibitor binding and potency. nih.govresearchgate.net A similar computational approach could be employed for this compound.

Table 2: Potential Applications of In Silico Methodologies for this compound Research

Methodology Application Potential Outcome
Molecular Docking Predict the binding pose of lipoxamycin in the SPT active site. Identify key amino acid residues involved in binding and guide the design of derivatives with improved affinity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the lipoxamycin-SPT complex over time. Understand the stability of the complex and the conformational changes induced by inhibitor binding.

| Binding Free Energy Calculations | Quantify the strength of the interaction between lipoxamycin and SPT. | Correlate computational predictions with experimental binding affinities and inhibitory concentrations. |

By constructing homology models of pathogen-specific SPTs and performing docking and MD simulations with this compound, researchers can:

Predict the most likely binding conformation of lipoxamycin within the SPT active site.

Identify the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the inhibitor-enzyme complex.

Compare the binding modes of lipoxamycin to fungal versus mammalian SPTs to rationalize selectivity and guide the design of pathogen-specific inhibitors.

Virtually screen for modifications to the lipoxamycin scaffold that could enhance binding affinity and selectivity.

These in silico approaches can significantly streamline the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidate molecules.

Development of Novel Chemical Probes and Research Tools for Sphingolipid Biology

This compound's potent and specific inhibition of SPT makes it an excellent candidate for the development of chemical probes to interrogate sphingolipid biology. The synthesis of sphingolipid analogues and derivatives is a crucial strategy for understanding their complex metabolism and function. ub.eduuniversiteitleiden.nl

By chemically modifying the this compound structure, a variety of powerful research tools could be created:

Fluorescently Labeled Probes: Attaching a fluorescent reporter group to lipoxamycin would allow for the direct visualization of SPT within cells using advanced microscopy techniques. Such probes could be used to study the subcellular localization of SPT and its dynamics in response to various stimuli.

Photoaffinity Probes: Incorporating a photo-reactive group into the lipoxamycin scaffold would enable the covalent cross-linking of the probe to its target enzyme upon UV irradiation. This would be a valuable tool for definitively identifying SPT as the target of lipoxamycin in complex biological systems and for proteomic studies to identify other potential binding partners.

Biotinylated Probes: A biotin-tagged lipoxamycin derivative could be used for affinity purification of the SPT enzyme complex from cell lysates, facilitating further biochemical and structural characterization.

The development of such chemical probes derived from this compound would provide researchers with new and powerful tools to dissect the intricate roles of sphingolipid metabolism in health and disease. thermofisher.com

Exploration of this compound in Fundamental Research on Sphingolipid-Mediated Cellular Processes (e.g., membrane organization, cell signaling, autophagy)

Sphingolipids are not merely structural components of cell membranes; they are also critical players in a multitude of cellular processes, including membrane organization, cell signaling, and autophagy. semanticscholar.org As a potent and specific inhibitor of the first step in sphingolipid biosynthesis, this compound is an ideal tool for investigating the functional consequences of acute sphingolipid depletion.

Membrane Organization: The inhibition of sphingolipid synthesis has been shown to alter the physical properties of cellular membranes, including their rigidity and nanomechanical resistance. nih.gov By treating cells with this compound, researchers can study the direct effects of reduced sphingolipid content on the formation and stability of lipid rafts, membrane fluidity, and the function of membrane-associated proteins. nih.gov

Cell Signaling: Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate, are important signaling molecules involved in regulating cell growth, proliferation, apoptosis, and survival. nih.gov this compound can be used to acutely block the production of these signaling lipids, allowing for the dissection of their roles in various signaling pathways. This approach can help to elucidate the complex interplay between sphingolipid metabolism and major signaling cascades.

Autophagy: Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Recent evidence suggests a complex interplay between sphingolipid metabolism and the regulation of autophagy. The inhibition of autophagy can impact cellular processes and is a target for therapeutic intervention in various diseases. nih.govnih.govru.nlrsc.org By using this compound to modulate the levels of key sphingolipids, researchers can investigate how the de novo synthesis of these lipids influences the induction, progression, and regulation of the autophagic process.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the antibacterial efficacy of Lipoxamycin hemisulfate in vitro?

  • Methodological Answer :

  • Concentration Ranges : Use logarithmic dilution series (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentration (MIC). Include positive (standard antibiotic) and negative (vehicle-only) controls.
  • Replication : Perform triplicate experiments to account for biological variability .
  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological conditions) and temperature (37°C for mammalian models). Document deviations that may affect activity .

Q. How should researchers conduct a systematic literature review on the biosynthesis pathways of this compound?

  • Methodological Answer :

  • Scoping Framework : Follow Arksey & O’Malley’s five-stage scoping review: (1) Identify research questions, (2) Search relevant databases (e.g., PubMed, SciFinder), (3) Screen for eligibility (e.g., peer-reviewed studies), (4) Chart data (e.g., pathways, enzymes), (5) Synthesize findings .
  • Keyword Strategy : Combine terms like “this compound biosynthesis,” “polyketide synthase,” and “gene cluster analysis” .

Q. What criteria should guide hypothesis formulation for studying this compound’s synergistic effects with other antibiotics?

  • Methodological Answer :

  • Apply the FINER framework : Ensure the hypothesis is Feasible (resources available), Interesting (addresses resistance mechanisms), Novel (untested combinations), Ethical (in vitro focus), and Relevant (clinical urgency) .
  • Use PICO to structure: Population (bacterial strains), Intervention (Lipoxamycin + β-lactam), Comparison (monotherapy), Outcome (synergy score via fractional inhibitory concentration index) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Create a table comparing variables:
StudyAssay TypepHTemperatureSolventIC50 (µM)
Smith et al. (2022)Microdilution7.437°CDMSO2.3
Lee et al. (2023)Agar diffusion6.825°CWater5.1
  • Identify Confounders : Differences in solvent polarity, bacterial growth phase, or endpoint measurement (e.g., optical density vs. colony count) may explain discrepancies .
  • Replication : Propose standardized protocols (e.g., CLSI guidelines) for future studies .

Q. What advanced spectroscopic techniques are essential for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity after exposure to simulated gastric fluid (pH 2.0) or serum (pH 7.4) .
  • Circular Dichroism (CD) : Monitor conformational changes in aqueous vs. lipid-rich environments.
  • X-ray Crystallography : Resolve 3D structure to identify pH-sensitive functional groups (e.g., sulfate ester) .

Q. Which statistical models are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to estimate LD50 and Hill slope.
  • ANOVA with Post Hoc Tests : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) with Tukey’s correction for multiple comparisons .
  • Machine Learning : Train random forest models to predict hepatotoxicity using descriptors like logP and polar surface area .

Methodological Frameworks for Data Interpretation

Q. How can researchers evaluate the validity of conflicting mechanistic studies on this compound?

  • Methodological Answer :

  • Critical Appraisal Checklist : Assess for (1) Confounding Variables (e.g., endotoxin contamination), (2) Reproducibility (independent validation), (3) Statistical Power (sample size justification) .
  • Triangulation : Cross-validate findings using orthogonal methods (e.g., gene knockout + metabolomics) .

Q. What strategies identify knowledge gaps in this compound’s mode of action?

  • Methodological Answer :

  • Concept Mapping : Visualize known targets (e.g., ribosome binding) and unexplored pathways (e.g., biofilm disruption) .
  • Bibliometric Analysis : Use tools like VOSviewer to cluster keywords from 2015–2025 literature, highlighting understudied areas (e.g., immunomodulatory effects) .

Tables for Data Synthesis

Table 1 : Key Variables Affecting this compound Bioactivity

VariableImpact on ActivityStandardization Recommendation
pHAlters ionization state; optimal at 7.4Use buffered media
SolventDMSO >1% may inhibit bacterial growthLimit to ≤0.5% v/v
Temperature37°C for human pathogens; 25°C for environmental strainsSpecify in methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoxamycin hemisulfate
Reactant of Route 2
Lipoxamycin hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.